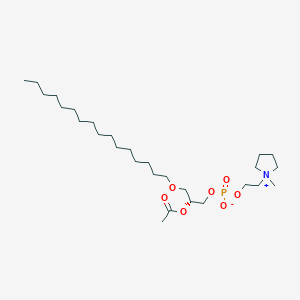

Pyrrolidino PAF C-16

Description

Properties

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLCUIJMABRFJ-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Pyrrolidino PAF C-16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidino PAF C-16 is a synthetic analog of the endogenous signaling lipid, Platelet-Activating Factor (PAF) C-16. Exhibiting significantly enhanced potency, this compound serves as a powerful tool for investigating PAF receptor-mediated physiological and pathological processes. This technical guide delineates the mechanism of action of this compound, summarizing its biological activities, outlining the underlying signaling pathways, and providing detailed experimental methodologies for its characterization.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of biological processes, including inflammation, thrombosis, and anaphylaxis. This compound, a structurally modified analog of the naturally occurring 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF C-16), has been designed for increased potency and stability. Its primary biological effects are profound hypotension and robust platelet aggregation.[1][2] Understanding the precise mechanism of action of this synthetic analog is crucial for its application in pharmacological research and as a potential lead compound in drug development.

Core Mechanism of Action: PAF Receptor Agonism

The biological effects of this compound are mediated through its action as a potent agonist at the Platelet-Activating Factor Receptor (PAFR). The PAFR is a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells. The binding of this compound to the PAFR initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological responses.

Signaling Pathways

Upon binding of this compound to the PAFR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 and Gi/o families. This activation initiates downstream signaling cascades:

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins.

-

-

Gi/o Pathway: Activation of Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

MAPK/ERK Pathway: The activation of the PAFR by its agonists, including this compound, is also known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

The culmination of these signaling events results in the characteristic cellular responses to this compound, such as platelet aggregation and vasodilation.

Quantitative Data Summary

This compound exhibits significantly greater potency compared to its natural counterpart, PAF C-16. The following table summarizes the reported comparative potency for its key biological activities.

| Biological Activity | This compound vs. PAF C-16 Potency | Reference |

| Hypotensive Activity | 3 - 10 times more potent | [1][2] |

| Platelet Aggregation | 3 - 10 times more potent | [1] |

Key Experimental Protocols

The following sections detail the generalized methodologies for assessing the primary biological activities of this compound.

In Vivo Hypotensive Activity Assay in Rats

This protocol describes the measurement of the hypotensive effects of this compound in an animal model.

4.1.1. Animals

-

Male Wistar rats (250-300g) are commonly used.

-

Animals are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).

4.1.2. Surgical Preparation

-

The trachea is cannulated to ensure a clear airway.

-

A carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure.

-

A jugular vein is cannulated for the intravenous administration of test compounds.

4.1.3. Experimental Procedure

-

After a stabilization period to allow the blood pressure to reach a steady baseline, a vehicle control (e.g., saline containing a small percentage of bovine serum albumin) is injected to establish the baseline response.

-

This compound and PAF C-16 are dissolved in the vehicle and administered intravenously at various doses.

-

The resulting changes in mean arterial pressure are recorded and the dose-response relationship is determined. The duration of the hypotensive effect is also measured.

4.1.4. Data Analysis

-

The maximum decrease in mean arterial pressure from the baseline is calculated for each dose.

-

Dose-response curves are plotted, and the dose required to produce a 50% of the maximal hypotensive response (ED50) can be calculated to compare the potencies of this compound and PAF C-16.

In Vitro Platelet Aggregation Assay

This protocol outlines the procedure for measuring the ability of this compound to induce platelet aggregation in vitro.

4.2.1. Preparation of Platelet-Rich Plasma (PRP)

-

Whole blood is drawn from healthy human donors or animal subjects (e.g., rabbits) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

The upper layer of PRP is carefully collected.

4.2.2. Platelet Aggregation Measurement

-

Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a suspension of PRP.

-

A sample of PRP is placed in a cuvette in the aggregometer and stirred continuously at 37°C.

-

A baseline light transmission is established.

-

A solution of this compound or PAF C-16 at a known concentration is added to the PRP.

-

As platelets aggregate, the light transmission through the sample increases, and this change is recorded over time.

4.2.3. Data Analysis

-

The maximum percentage of platelet aggregation is determined for each concentration of the agonist.

-

Concentration-response curves are constructed, and the concentration of the agonist that produces 50% of the maximal aggregation (EC50) is calculated. This allows for a quantitative comparison of the potency of this compound and PAF C-16.

Visualizations

Signaling Pathway of this compound

References

Biological Effects of Pyrrolidino PAF C-16 on Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a mediator in a wide array of physiological and pathological processes, including inflammation, thrombosis, and angiogenesis.[1][2] Endothelial cells, which form the inner lining of blood vessels, are both producers of and responders to PAF, placing this signaling molecule at a critical nexus of vascular biology.[3][4]

This technical guide focuses on Pyrrolidino PAF C-16 , a synthetic analog of the common C16 isoform of PAF.[5] this compound is distinguished by its high potency, estimated to be approximately 3 to 10 times greater than natural PAF C-16 in mediating activities such as hypotension and platelet aggregation. This enhanced potency makes it a valuable tool for studying PAF receptor-mediated events.

Due to the specificity of research, a significant portion of the available literature details the effects of the endogenous ligand, PAF C-16. This guide will present the direct experimental data available for this compound and supplement it with the broader, extensive findings on PAF C-16's effects on endothelial cells. This approach provides a comprehensive understanding of the anticipated biological activities of this potent synthetic analog.

Core Signaling Pathways in Endothelial Cells

Upon binding to its G-protein coupled receptor (GPCR), the PAF receptor (PAFR), on the surface of endothelial cells, this compound is expected to trigger a cascade of intracellular signaling events analogous to those initiated by endogenous PAF. The primary pathway involves the activation of Gαq proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+), leading to a rapid increase in intracellular calcium concentration. DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, influencing cellular processes like cytoskeletal rearrangement and increased vascular permeability.

Furthermore, PAF receptor activation can stimulate other critical pathways, including the Src family kinases and Focal Adhesion Kinase (FAK), which are crucial for cell migration. The activation of Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK and JNK, has also been implicated in PAF-mediated signaling in endothelial cells.

Quantitative Data on Biological Effects

The following tables summarize quantitative findings on the effects of this compound and its parent compound, PAF C-16, on endothelial cells.

Table 1: Effect of this compound on Endothelial Cell Viability

This table presents data on the viability of Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with this compound.

| Compound | Cell Line | Concentration | Duration | Effect on Cell Viability | Reference |

| This compound | HUVEC | Not specified | Not specified | Data available in source | |

| Hexanolamino PAF C-16 | HUVEC | Not specified | Not specified | Data available in source |

(Note: The specific concentrations and percentage viability are presented graphically in the source material. The study demonstrates a dose-dependent effect of different PAF analogs on HUVEC viability.)

Table 2: Effects of PAF C-16 on Endothelial Cell Functions

This table summarizes various functional effects induced by the natural ligand PAF C-16 in endothelial cells, which are anticipated to be mimicked with higher potency by this compound.

| Biological Effect | Cell Type | PAF C-16 Concentration | Observed Effect | Reference |

| Cell Migration | HUVEC | Not specified | VEGF-induced cell motility is inhibited by PAF receptor antagonists, implying a role for endogenous PAF. | |

| Vascular Permeability | HUVEC | Not specified | VEGF-induced albumin transfer across the endothelial monolayer was unaffected by PAF receptor antagonists. | |

| Signal Transduction | HUVEC | Not specified | Activates Gαq, leading to increased cAMP, PKA activation, and phosphorylation of Src and STAT-3. | |

| PAF Synthesis | HUVEC | N/A (Stimulated by VEGF) | VEGF induces dose- and time-dependent synthesis of PAF. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used to determine the biological effects of PAF analogs on endothelial cells.

Protocol 1: Endothelial Cell Viability Assay

This protocol is based on the methodology used to assess the effect of this compound on HUVEC viability.

References

- 1. Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of platelet-activating factor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

Pyrrolidino PAF C-16 Signaling in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways activated by Pyrrolidino PAF C-16, a potent analog of the endogenous phospholipid mediator, Platelet-Activating Factor (PAF), in various immune cells. This document details the molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades.

Introduction to this compound and its Role in Immunity

Platelet-Activating Factor (PAF) is a powerful lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic responses.[1][2][3] Its synthetic analog, this compound, is a valuable tool for studying the intricate signaling networks governed by the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of numerous immune cells.[4][5] Upon binding to PAFR, this compound triggers a cascade of intracellular events that orchestrate diverse cellular functions in immune cells such as neutrophils, macrophages, and lymphocytes.

Core Signaling Pathways

This compound-induced signaling in immune cells primarily converges on three major pathways: the Phospholipase C (PLC) pathway leading to calcium mobilization and Protein Kinase C (PKC) activation, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are intricately linked and regulate a multitude of cellular responses, including chemotaxis, degranulation, reactive oxygen species (ROS) production, and cytokine release.

Phospholipase C (PLC) Pathway

Activation of the PAF receptor by this compound leads to the activation of Phospholipase C (PLC) via Gαq proteins. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This pathway is central to many acute inflammatory responses in immune cells.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis engaged by this compound. Upon PAFR activation, the Gβγ subunits of the G-protein can activate PI3K. PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt by other kinases like PDK1. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to regulate cellular processes like survival, proliferation, and motility in immune cells.

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. The activation of these pathways can be initiated through both G-protein-dependent and independent mechanisms, often downstream of PLC and PI3K activation. For instance, PKC can activate the Raf-MEK-ERK cascade. These MAPK pathways play crucial roles in regulating the expression of inflammatory genes through the activation of transcription factors like NF-κB.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the effects of PAF C-16 on various immune cell functions. It is important to note that specific values can vary depending on the cell type, species, and experimental conditions.

| Parameter | Immune Cell Type | Value | Reference |

| EC50 for ERK1 Phosphorylation | Bovine Neutrophils | 30 nM | |

| EC50 for ERK2 Phosphorylation | Bovine Neutrophils | 13 nM | |

| Effective Concentration for Oxidative Burst | Guinea Pig Macrophages | 3.8 x 10-9 to 3.8 x 10-5 M | |

| Maximal PAF Production upon Phagocytic Stimulation | Human Monocyte-derived Macrophages | 0.5-1.1 pmol/µg DNA |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound signaling in immune cells.

Measurement of Intracellular Calcium Mobilization

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Methodology:

-

Cell Preparation: Isolate primary immune cells (e.g., neutrophils, macrophages) or use appropriate immune cell lines.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM. These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.

-

Washing: After incubation, wash the cells to remove any unloaded dye from the extracellular medium.

-

Baseline Measurement: Resuspend the cells in a suitable buffer and measure the baseline fluorescence using a fluorescence plate reader or flow cytometer.

-

Stimulation: Add this compound to the cell suspension.

-

Data Acquisition: Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured to accurately quantify calcium levels.

Detection of MAP Kinase Phosphorylation

This protocol outlines the steps to detect the activation of MAP kinases (e.g., ERK, p38) by immunoblotting, which relies on antibodies specific to the phosphorylated, active forms of these kinases.

References

- 1. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: Cellular Targets of Pyrrolidino PAF C-16 Beyond the PAF Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrrolidino PAF C-16 (PPAF C-16) is a potent synthetic analog of the inflammatory lipid mediator Platelet-Activating Factor C-16 (C16-PAF). While its high affinity for the PAF receptor (PAFR) is well-documented, mounting evidence for its parent compound, C16-PAF, points towards significant biological effects that are independent of this canonical signaling pathway. This technical guide delves into the current understanding of these off-target cellular interactions, providing a comprehensive overview for researchers exploring the broader pharmacological landscape of this potent lipid mediator. Given the paucity of direct research on PPAF C-16's off-target effects, this guide will primarily focus on the established PAFR-independent actions of C16-PAF, with the reasonable postulation that the more potent PPAF C-16 may exhibit similar, if not enhanced, activities.

PAFR-Independent Neuronal Apoptosis: A Primary Off-Target Effect

A significant body of evidence demonstrates that C16-PAF can induce apoptosis in neuronal cells, specifically cerebellar granule neurons, in a manner that is independent of the PAF receptor. This discovery opens a new avenue for understanding the neurotoxic potential of PAF analogs and presents novel targets for therapeutic intervention in neurodegenerative and neuroinflammatory conditions.

Quantitative Data on C16-PAF-Induced Neuronal Apoptosis

While direct binding affinities of C16-PAF to a specific off-target receptor remain to be elucidated, quantitative analysis of its apoptotic effect in PAFR-deficient neurons provides a measure of its potency.

| Parameter | Cell Type | Condition | Value | Reference |

| Neuronal Viability | PAFR-/- Cerebellar Granule Neurons | 1 µM C16-PAF for 24h | ~40% reduction | [1] |

| Caspase-3/7 Activity | PAFR-/- Cerebellar Granule Neurons | 1 µM C16-PAF for 24h | Significant increase | [1] |

| Inhibition of Apoptosis by BN 52021 | PAFR-/- Cerebellar Granule Neurons | C16-PAF + BN 52021 | Dose-dependent inhibition | [2] |

Signaling Pathways in PAFR-Independent Neuronal Apoptosis

The apoptotic cascade initiated by C16-PAF in the absence of its cognate receptor converges on the activation of executioner caspases, specifically caspase-3 and caspase-7. This signaling pathway appears to be distinct from other known neurotoxic pathways.

Diagram of the Postulated PAFR-Independent Signaling Pathway:

Caption: Postulated PAFR-independent apoptotic pathway of C16-PAF.

This pathway is notably not inhibited by antagonists of the NMDA receptor (MK-801) or nitric oxide synthase (L-NAME), suggesting a mechanism independent of excitotoxicity and nitric oxide signaling[3]. The ability of the PAF antagonist BN 52021, but not other PAFR antagonists like FR 49175 or CV 3988, to block this effect suggests that BN 52021 may interact with the unknown off-target of C16-PAF[2].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of PAFR-independent effects of C16-PAF, which can be adapted for studying this compound.

Culture of Primary Cerebellar Granule Neurons (CGNs) from PAFR Knockout Mice

This protocol is essential for studying PAFR-independent effects.

Workflow for Primary CGN Culture:

Caption: Workflow for preparing primary cerebellar granule neuron cultures.

Detailed Steps:

-

Dissection: Isolate cerebella from postnatal day 6-8 (P6-P8) PAFR-/- mice in a sterile dissection medium.

-

Meninges Removal: Carefully remove the meninges under a dissecting microscope.

-

Dissociation:

-

Mince the tissue and incubate in a trypsin/DNase solution at 37°C.

-

Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette.

-

-

Plating:

-

Centrifuge the cell suspension and resuspend in plating medium.

-

Plate the cells onto dishes pre-coated with poly-L-lysine.

-

-

Culture:

-

After 24 hours, add cytosine arabinoside (Ara-C) to the culture medium to inhibit the proliferation of non-neuronal cells.

-

Maintain the cultures at 37°C in a humidified 5% CO2 incubator.

-

Assay for PAFR-Independent Neuronal Apoptosis

Workflow for Neuronal Apoptosis Assay:

Caption: General workflow for assessing neuronal apoptosis.

3.2.1. Quantification of Apoptosis by TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Detailed Steps:

-

Sample Preparation: Culture and treat PAFR-/- CGNs as described above. Include positive (DNase I treated) and negative (no TdT enzyme) controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1-0.5% Triton X-100 in PBS.

-

TUNEL Reaction:

-

Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) according to the manufacturer's protocol.

-

-

Detection:

-

For fluorescently labeled dUTPs, visualize directly using a fluorescence microscope.

-

For biotin- or BrdU-labeled dUTPs, follow with incubation with a fluorescently-labeled streptavidin or anti-BrdU antibody.

-

-

Counterstaining and Analysis: Counterstain the nuclei with DAPI. Quantify the percentage of TUNEL-positive cells by counting fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.

3.2.2. Measurement of Caspase-3/7 Activity

This assay quantifies the activity of the executioner caspases involved in the PAFR-independent apoptotic pathway.

Detailed Steps:

-

Cell Lysis: After treatment, lyse the cultured PAFR-/- CGNs using a lysis buffer provided in a commercial caspase activity kit.

-

Substrate Addition: Add a proluminescent or colorimetric substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3 and -7.

-

Incubation: Incubate the reaction at room temperature or 37°C, as recommended by the kit manufacturer, to allow for substrate cleavage.

-

Detection:

-

For luminescent assays, measure the light output using a luminometer. The signal is proportional to caspase-3/7 activity.

-

For colorimetric assays, measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.

-

-

Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysate and express the results as fold-change relative to untreated control cells.

Future Directions and Unanswered Questions

The discovery of PAFR-independent signaling by C16-PAF opens up a new area of research with important implications for drug development. However, several key questions remain unanswered:

-

What is the direct molecular target of C16-PAF and this compound in PAFR-deficient neurons? The differential inhibition by PAF antagonists suggests a specific binding site that warrants identification through techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic screens.

-

What is the complete signaling cascade linking the unknown target to caspase activation? Further investigation is needed to identify the upstream activators of the caspase cascade.

-

Does this compound exhibit similar or more potent PAFR-independent neurotoxicity compared to C16-PAF? Direct comparative studies are essential to understand the structure-activity relationship of this off-target effect.

-

Are other cell types susceptible to PAFR-independent effects of these lipid mediators? The focus has been on neurons, but other cells expressing the putative off-target could also be affected.

Conclusion

While the primary cellular target of this compound is unequivocally the PAF receptor, compelling evidence from its parent compound, C16-PAF, reveals a significant off-target activity leading to PAFR-independent neuronal apoptosis via caspase-3/7 activation. This guide provides the foundational knowledge and experimental framework for researchers to further investigate this phenomenon. The elucidation of the direct molecular target and the complete signaling pathway will be crucial for a comprehensive understanding of the pharmacology of PPAF C-16 and for the development of more selective therapeutic agents targeting the PAF system. The provided protocols offer a starting point for rigorous in vitro characterization of these off-target effects, paving the way for a more complete picture of the biological activities of this potent lipid analog.

References

- 1. neurolipidomics.com [neurolipidomics.com]

- 2. Platelet activating factor-induced neuronal apoptosis is initiated independently of its G-protein coupled PAF receptor and is inhibited by the benzoate orsellinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrrolidino PAF C-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidino PAF C-16 is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF) C-16. As a member of the PAF family, it exerts significant biological effects, primarily through its action on the PAF receptor. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound. Due to the limited availability of recent research, this document primarily draws from foundational studies. While quantitative pharmacokinetic data remains largely unavailable in the public domain, this guide details the compound's potent pharmacodynamic effects on blood pressure and platelet aggregation, outlines the general experimental protocols used in its assessment, and illustrates the key signaling pathways it activates.

Introduction

Platelet-Activating Factor (PAF) is a class of phospholipid mediators involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. This compound, a synthetic analog, has been noted for its enhanced potency compared to its parent compound. Understanding its pharmacokinetic and pharmacodynamic profile is crucial for its potential application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol |

| CAS Number | 91021-63-5 |

| Molecular Formula | C28H56NO7P |

| Formula Weight | 549.7 g/mol |

| Purity | ≥98% |

| Formulation | Lyophilized powder |

| Solubility | Soluble in PBS (pH 7.2) at ≤25 mg/mL |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacodynamics

This compound is a potent agonist of the Platelet-Activating Factor receptor (PAFR), a G-protein coupled receptor (GPCR). Its binding to PAFR initiates a cascade of intracellular signaling events, leading to its pronounced physiological effects.

Hypotensive Effects

This compound has been demonstrated to be a potent hypotensive agent. Studies in male Wistar rats have shown that it can decrease blood pressure in a dose-dependent manner. Notably, its hypotensive activity is reported to be 3 to 10 times more potent than that of natural PAF C-16. The duration of the hypotensive effect is also dose-dependent.

Table 2: Summary of Hypotensive Effects of this compound

| Parameter | Observation | Animal Model |

| Effect | Dose-dependent decrease in blood pressure | Male Wistar rats |

| Potency | 3-10 times more potent than natural PAF C-16 | Male Wistar rats |

| Duration | Dose-dependent | Male Wistar rats |

Platelet Aggregation

In addition to its effects on blood pressure, this compound is a potent inducer of platelet aggregation. Similar to its hypotensive effects, its activity in promoting platelet aggregation is significantly greater than that of PAF C-16.

Table 3: Summary of Platelet Aggregation Effects of this compound

| Parameter | Observation | In Vitro Model |

| Effect | Induces platelet aggregation | Washed rabbit platelets |

| Potency | 3-10 times more potent than natural PAF C-16 | Washed rabbit platelets |

Experimental Protocols

While specific, detailed protocols for the original studies on this compound are not fully available, this section outlines the general methodologies employed for assessing the pharmacodynamic effects of PAF analogs.

In Vivo Hypotension Assay in Rats

This protocol describes a general procedure for evaluating the hypotensive effects of PAF analogs in an animal model.

In Vitro Platelet Aggregation Assay

The following outlines a standard light transmission aggregometry (LTA) method for assessing platelet aggregation induced by PAF analogs.

Signaling Pathways

This compound, as a PAF analog, is expected to activate the well-characterized PAF receptor signaling cascade. The PAF receptor is coupled to Gq and Gi proteins.

Structure-Activity Relationship of Pyrrolidino PAF C-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Pyrrolidino PAF C-16, a potent synthetic analog of the endogenous lipid mediator, Platelet-Activating Factor (PAF) C-16. This compound is distinguished by the substitution of the trimethylammonium headgroup of natural PAF with an N-methyl-pyrrolidinium moiety. This modification results in a significant enhancement of biological activity, particularly in inducing hypotension and platelet aggregation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound, with the chemical name 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol, is a synthetic analog of the naturally occurring Platelet-Activating Factor (PAF) C-16. PAFs are a class of potent phospholipid mediators involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. This compound has been shown to be a highly potent agonist of the PAF receptor, exhibiting significantly greater activity in mediating PAF-like responses such as hypotension and platelet aggregation compared to its natural counterpart. Studies have indicated that this compound is approximately 3 to 10 times more potent than natural PAF C-16 in its hypotensive activity. This enhanced potency makes it a valuable tool for studying the physiological roles of PAF and a lead compound for the development of novel therapeutics targeting the PAF signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The biological activity of PAF analogs is highly dependent on their molecular structure. The key structural features that govern the activity of these molecules include the length of the alkyl chain at the sn-1 position, the nature of the substituent at the sn-2 position, and the composition of the polar headgroup at the sn-3 position.

The Role of the Pyrrolidinium Headgroup

The defining structural feature of this compound is the replacement of the choline headgroup of natural PAF with an N-methyl-pyrrolidinium group. This modification has a profound impact on the molecule's biological activity. The increased potency of this compound suggests that the pyrrolidinium moiety may enhance the binding affinity of the molecule to the PAF receptor (PAF-R). This could be attributed to a more favorable conformation or electrostatic interaction with the receptor's binding pocket.

General SAR of PAF Analogs

To understand the significance of the pyrrolidinium modification, it is essential to consider the broader SAR of PAF analogs:

-

sn-1 Position: The length and nature of the alkyl chain at the sn-1 position are critical for activity. An ether linkage, as present in this compound, is generally associated with higher potency than an ester linkage. The optimal chain length is typically 16 to 18 carbon atoms.

-

sn-2 Position: A short acyl chain, most commonly an acetyl group, is crucial for agonist activity. Replacement of the acetyl group with longer acyl chains or other functional groups often leads to a significant decrease in potency or a switch to antagonistic activity.

-

sn-3 Position: The polar headgroup is a major determinant of both potency and efficacy. The distance between the phosphate group and the cationic center, as well as the nature of the cationic group itself, influences receptor binding and activation.

The enhanced activity of this compound highlights the favorability of the N-methyl-pyrrolidinium group in this position compared to the trimethylammonium group of natural PAF.

Quantitative Data Presentation

| Compound | Modification | Relative Hypotensive Potency (vs. PAF C-16) | Reference |

| This compound | N-methyl-pyrrolidinium headgroup | 3 - 10 times more potent | [1] |

| PAF C-16 | Trimethylammonium headgroup (natural) | 1 (Reference) | [1] |

Note: The data presented is based on qualitative comparisons from the cited literature. A detailed dose-response analysis would be required for precise quantitative values.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

In Vivo Hypotensive Activity Assay in Rats

This protocol describes a typical procedure for evaluating the hypotensive effects of PAF analogs in an animal model.

Objective: To determine the dose-dependent hypotensive effect of this compound.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.)

-

Saline solution (0.9% NaCl)

-

Heparinized saline

-

This compound

-

Pressure transducer and recording system

Procedure:

-

Anesthetize the rats with an appropriate anesthetic.

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure.

-

Allow the animal's blood pressure to stabilize.

-

Administer increasing doses of this compound intravenously, with a sufficient time interval between doses to allow blood pressure to return to baseline.

-

Record the maximum decrease in mean arterial pressure and the duration of the hypotensive response for each dose.

-

A dose-response curve can be constructed by plotting the change in blood pressure against the log of the administered dose.

In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation induced by PAF analogs using light transmission aggregometry.

Objective: To quantify the platelet-aggregating potency of this compound.

Materials:

-

Human blood collected in sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer

-

This compound

-

Saline solution (0.9% NaCl)

Procedure:

-

Prepare PRP and PPP from citrated human blood by differential centrifugation.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.

-

After a brief incubation period, add a specific concentration of this compound to the PRP.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Perform a dose-response analysis by testing a range of this compound concentrations.

-

The EC50 (the concentration that produces 50% of the maximal aggregation) can be calculated to quantify potency.

Signaling Pathway of this compound

This compound, as a PAF analog, is expected to exert its biological effects through the PAF receptor (PAF-R), a G-protein-coupled receptor (GPCR). The binding of this compound to PAF-R initiates a cascade of intracellular signaling events.

Upon activation, the PAF-R couples to various G proteins, primarily Gq/11 and Gi/o, leading to the activation of downstream effector enzymes. The activation of phospholipase C (PLC) by Gq/11 results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with signaling through other pathways such as the MAPK/ERK pathway, culminate in the cellular responses associated with PAF, including platelet aggregation, inflammation, and vasodilation (leading to hypotension).

References

An In-depth Technical Guide to Pyrrolidino PAF C-16 Induced Calcium Signaling in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and methodologies associated with Pyrrolidino PAF C-16-induced calcium signaling in neutrophils. It is designed to be a core resource for researchers and professionals involved in immunology, inflammation research, and drug development.

Introduction

Core Signaling Pathway

The binding of this compound to the G-protein coupled PAF receptor (PAFR) on the neutrophil plasma membrane initiates a well-defined signaling cascade. This process is crucial for the subsequent cellular responses.

Upon agonist binding, the PAFR undergoes a conformational change, leading to the activation of a heterotrimeric G-protein, typically of the Gq family. The activated Gα subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding triggers the opening of IP₃R channels, resulting in the rapid release of Ca²⁺ from the ER into the cytoplasm, causing a transient increase in [Ca²⁺]i. This initial release of stored calcium can then trigger the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to an influx of extracellular calcium and a more sustained elevation of [Ca²⁺]i.

References

The Anti-Inflammatory Role of Pyrrolidine Dithiocarbamate (PDTC): A Technical Guide for Researchers

Disclaimer: This technical guide focuses on the anti-inflammatory properties of Pyrrolidine Dithiocarbamate (PDTC). The initial query mentioned "Pyrrolidino PAF C-16," a compound consistently identified as a potent pro-inflammatory agent (a Platelet-Activating Factor agonist). Given the context of research and drug development, it is inferred that the interest lies in an anti-inflammatory compound. Therefore, this guide details the mechanisms and data related to PDTC, a well-documented inhibitor of inflammatory responses.

Introduction

Inflammatory responses are complex biological processes that are fundamental to host defense but can also contribute to the pathogenesis of numerous acute and chronic diseases when dysregulated. A key regulator of the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB). Pyrrolidine Dithiocarbamate (PDTC) has emerged as a potent anti-inflammatory agent primarily through its robust inhibition of the NF-κB signaling pathway. This technical guide provides an in-depth overview of the role of PDTC in modulating inflammatory responses, including its mechanism of action, quantitative efficacy, and detailed experimental methodologies for its study.

Mechanism of Action: Inhibition of NF-κB Signaling

The primary anti-inflammatory mechanism of Pyrrolidine Dithiocarbamate (PDTC) is the inhibition of the canonical NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

PDTC intervenes in this pathway by preventing the degradation of IκBα[1][2]. By inhibiting IκBα degradation, PDTC effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression[1][2]. This targeted inhibition of a central inflammatory pathway underscores the therapeutic potential of PDTC.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of PDTC have been quantified in various in vitro and in vivo models. The following tables summarize key findings on its efficacy.

Table 1: In Vitro Inhibition of Inflammatory Mediators by PDTC

| Cell Type | Stimulant | Inhibited Mediator | Effective Concentration/IC50 | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α/LPS | IL-6, IL-8, GM-CSF | Dose-dependent inhibition | [3] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | C. acnes | IL-1β, IL-6, TNF-α, COX-2, iNOS, NLRP3 | Dose-dependent suppression |

Table 2: In Vivo Efficacy of PDTC in Animal Models of Inflammation

| Animal Model | Species | PDTC Dosage | Key Findings | Reference |

| Carrageenan-Induced Pleurisy | Mice | 10, 30, 100 mg/kg (i.p.) | Significant reduction in pleural exudate, PMN infiltration, lipid peroxidation, iNOS activity, NO production, and levels of IL-1β and TNF-α. | |

| Collagen-Induced Arthritis | Mice | 10 mg/kg (i.p. every 48h) | Delayed development of clinical indicators of arthritis. | |

| Lipopolysaccharide (LPS)-Induced Endotoxemia | Mice | 10-100 mg/kg (i.p.) | Decreased plasma TNF-α, IL-12, MIP-1α, and nitrite/nitrate concentrations; enhanced plasma IL-10 levels; protection against LPS-induced lethality. | |

| Chronic Constriction Injury (Neuropathic Pain) | Rats | 100 or 1000 pmol/day (intrathecal) | Reversed mechanical allodynia and thermal hyperalgesia; reduced spinal microglia activation and TNF-α production. | |

| Diclofenac-Induced Acute Kidney Injury | Mice | Dose-dependent | Reduced blood urea, creatinine, and oxidative stress; inhibited morphological changes, pro-inflammatory cytokine production, and NF-κB activation in the kidney. | |

| Severe Acute Pancreatitis-Associated Lung Injury | Rats | N/A | Reduced interstitial edema and expression of NF-κB, Fas, and TNF-α in lung tissues. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the anti-inflammatory properties of PDTC.

In Vitro Assays

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC), mouse Bone Marrow-Derived Macrophages (BMDMs), and other relevant cell types are cultured under standard conditions.

-

Stimulation: Inflammatory responses are induced by treating cells with agents like Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4) or recombinant human Tumor Necrosis Factor-alpha (TNF-α).

-

PDTC Treatment: Cells are pre-treated with varying concentrations of PDTC for a specified duration (e.g., 30 minutes) before the addition of the inflammatory stimulus.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol Overview:

-

Coating: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.

-

Blocking: Non-specific binding sites are blocked with a blocking buffer.

-

Sample Incubation: Cell culture supernatants are added to the wells, and the cytokine binds to the capture antibody.

-

Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated avidin or streptavidin.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

-

Principle: The Electrophoretic Mobility Shift Assay (EMSA) is a common technique used to study protein-DNA interactions. It can detect the activation of NF-κB by observing a "shift" in the migration of a labeled DNA probe when it is bound by the protein.

-

Protocol Overview:

-

Nuclear Extract Preparation: Nuclear proteins are extracted from treated and untreated cells.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.

-

Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A slower migrating band indicates the presence of the NF-κB-DNA complex.

-

In Vivo Models of Inflammation

-

Induction: Mice (e.g., C57BL/6) are administered a sublethal dose of LPS (e.g., from E. coli O111:B4) via intraperitoneal (i.p.) injection.

-

PDTC Treatment: PDTC is typically administered i.p. at various doses (e.g., 10-100 mg/kg) shortly before the LPS challenge.

-

Assessment:

-

Survival: Monitored over a specified period.

-

Cytokine Levels: Blood is collected at different time points, and plasma cytokine levels (e.g., TNF-α, IL-6, IL-10) are measured by ELISA.

-

Organ Inflammation: Tissues are harvested for histological analysis and measurement of inflammatory markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

-

Induction: An acute inflammatory response is induced by injecting a carrageenan solution into the pleural cavity of mice.

-

PDTC Treatment: PDTC is administered (e.g., i.p.) prior to the carrageenan injection.

-

Assessment:

-

Pleural Exudate: The volume of fluid in the pleural cavity is measured.

-

Cell Infiltration: The number of leukocytes, particularly neutrophils, in the pleural exudate is counted.

-

Mediator Analysis: The levels of inflammatory mediators (e.g., cytokines, nitric oxide) in the pleural fluid are quantified.

-

Histology: Lung tissue is examined for signs of inflammation.

-

-

Induction: This is a widely used model for rheumatoid arthritis. Susceptible mouse strains (e.g., DBA/1) are immunized with type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.

-

PDTC Treatment: PDTC is administered regularly (e.g., every 48 hours) starting before or at the onset of clinical signs.

-

Assessment:

-

Clinical Scoring: The severity of arthritis in the paws is visually scored based on swelling and redness.

-

Histopathology: Joint tissues are examined for inflammation, cartilage destruction, and bone erosion.

-

Conclusion

Pyrrolidine Dithiocarbamate (PDTC) is a well-characterized anti-inflammatory agent that exerts its effects primarily through the inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a broad range of pro-inflammatory mediators and its demonstrated efficacy in various preclinical models of inflammation highlight its potential as a therapeutic candidate for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-inflammatory properties of PDTC and other novel compounds targeting the NF-κB pathway.

References

An In-depth Technical Guide to the Pro-thrombotic Effects of Platelet-Activating Factor (PAF) C-16

Disclaimer: This document focuses on the pro-thrombotic effects of Platelet-Activating Factor C-16 (PAF C-16). A thorough literature search did not yield any specific information on "Pyrrolidino PAF C-16." Therefore, this guide will detail the activities of the well-characterized PAF C-16 molecule.

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that acts as a powerful mediator in a variety of biological processes, including inflammation, allergic responses, and, most notably, thrombosis.[1] PAF C-16, specifically 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a common and highly active molecular species of PAF.[2][3] Its role in hemostasis and thrombosis is critical, as it can trigger and amplify both inflammatory and thrombotic cascades.[4] This technical guide provides a comprehensive overview of the pro-thrombotic effects of PAF C-16, detailing its mechanism of action, quantitative effects on platelet aggregation, relevant experimental protocols, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of hematology, cardiovascular disease, and inflammation.

Quantitative Data on the Pro-thrombotic Effects of PAF C-16

The pro-thrombotic activity of PAF C-16 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

| Parameter | Species | Concentration/Dose | Observed Effect | Reference |

| Platelet Aggregation | Human | 50 nM - 14 µM | Dose-dependent aggregation of platelets in platelet-rich plasma (PRP), with a threshold of approximately 100 nM. | [5] |

| Platelet Aggregation (IC50) | Rabbit | 3.6 nM | Aglafoline, a PAF antagonist, exhibited an IC50 of approximately 50 µM against PAF-induced aggregation. | |

| In vivo Thrombosis | Guinea Pig | 10⁻⁸ M (focal concentration) | Induction of endothelial cell retraction, platelet adhesion, and thrombus formation in mesenteric artery. |

| Parameter | Agonist | Antagonist/Inhibitor | IC50/Ki Value | Species | Assay System | Reference |

| Platelet Aggregation | PAF | Aglafoline | ~50 µM | Rabbit | Washed Rabbit Platelets | |

| [3H]PAF Binding | [3H]PAF | Aglafoline | 17.8 ± 2.6 µM | Rabbit | Washed Rabbit Platelets |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols used to investigate the pro-thrombotic effects of PAF C-16.

This assay measures the ability of PAF C-16 to induce platelet aggregation in a sample of platelet-rich plasma (PRP) or washed platelets.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.

-

The supernatant PRP is carefully collected.

-

-

Platelet Aggregation Measurement:

-

A sample of PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer that measures changes in light transmission.

-

A baseline light transmission is established.

-

A known concentration of PAF C-16 is added to the PRP.

-

As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The change in light transmission is recorded over time to generate an aggregation curve.

-

-

Data Analysis:

-

The maximum aggregation percentage is calculated relative to a platelet-poor plasma (PPP) control.

-

Dose-response curves can be generated by testing a range of PAF C-16 concentrations.

-

This model allows for the direct observation of thrombus formation in a living animal.

-

Animal Preparation:

-

A guinea pig is anesthetized.

-

A midline abdominal incision is made to expose the mesentery.

-

A section of the mesentery is exteriorized and placed on a microscope stage for observation.

-

-

Induction of Thrombosis:

-

A branch of the mesenteric artery is selected for study.

-

A microelectrode is used to deliver a mild electrical stimulus to the vessel wall, causing localized endothelial injury.

-

The mesenteric preparation is then superfused with a solution containing PAF C-16 (e.g., 10⁻⁸ M).

-

-

Observation and Quantification:

-

The formation of a thrombus at the site of injury is observed and recorded using video microscopy.

-

Parameters such as the time to thrombus formation, the size of the thrombus, and the time to vessel occlusion can be measured.

-

Signaling Pathways and Experimental Workflows

The pro-thrombotic effects of PAF C-16 are mediated by its interaction with the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of platelets and other cells.

Binding of PAF C-16 to its receptor on platelets initiates a signaling cascade that leads to platelet activation and aggregation.

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pyrrolidino PAF C-16 Platelet Aggregation Assay

Note: Extensive literature searches did not yield specific protocols or quantitative data for a compound referred to as "Pyrrolidino PAF C-16." The following application notes and protocols are provided for the well-characterized and closely related parent compound, Platelet-Activating Factor C-16 (PAF C-16) , and are based on established methodologies for platelet aggregation assays. Researchers should adapt these protocols based on the specific characteristics of this compound if it is a distinct chemical entity.

Introduction

Platelet-activating factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] PAF C-16, specifically 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a major endogenous form of PAF and a powerful activator of platelets.[3] The aggregation of platelets is a critical event in hemostasis and thrombosis.[2] The in vitro platelet aggregation assay is a fundamental tool for studying platelet function, evaluating the efficacy of antiplatelet agents, and investigating the mechanisms of platelet activation.

This document provides a detailed protocol for performing a platelet aggregation assay using PAF C-16 as the agonist, primarily through the gold-standard method of light transmission aggregometry (LTA). These guidelines are intended for researchers, scientists, and drug development professionals investigating platelet function and related signaling pathways.

Principle of the Assay

Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP form a turbid suspension with low light transmission. Upon the addition of an agonist like PAF C-16, platelets change shape, become activated, and form aggregates. This leads to a clearing of the plasma and a corresponding increase in light transmission, which is recorded over time by an aggregometer. The extent and rate of aggregation provide quantitative measures of platelet function.

Signaling Pathway of PAF-Induced Platelet Aggregation

PAF C-16 exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the platelet surface, known as the PAF receptor (PAFR). This interaction initiates a cascade of intracellular signaling events that culminate in platelet aggregation. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key mediator of platelet shape change and granule release. This pathway is largely independent of arachidonic acid metabolism.

Caption: PAF C-16 signaling pathway in platelets.

Experimental Protocols

Materials and Reagents

-

PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine)

-

Human whole blood

-

3.2% Sodium Citrate anticoagulant solution

-

Saline solution (0.9% NaCl)

-

Bovine Serum Albumin (BSA)

-

Aggregometer cuvettes with stir bars

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medication (e.g., aspirin, NSAIDs) for at least 10 days. Collect blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).

-

Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP. This ensures consistency between experiments.

-

Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes but no more than 4 hours before use.

PAF C-16 Stock Solution Preparation

-

PAF C-16 is typically dissolved in a carrier solvent such as ethanol or a saline solution containing a small amount of BSA (e.g., 0.25%) to prevent adherence to plasticware.

-

Prepare a high-concentration stock solution (e.g., 1 mM) and make serial dilutions to obtain the desired working concentrations.

Platelet Aggregation Assay Procedure

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibration:

-

Pipette an appropriate volume of PPP (e.g., 250 µL) into an aggregometer cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer and set this as the 100% aggregation (or 100% light transmission) baseline.

-

Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the sample channel and set this as the 0% aggregation (or 0% light transmission) baseline.

-

-

Assay Performance:

-

Pipette a fresh aliquot of PRP into a new cuvette with a stir bar and place it in the sample well of the aggregometer. Allow the PRP to equilibrate to 37°C for a few minutes with stirring (typically 900-1200 rpm).

-

Add a small volume of the PAF C-16 working solution to the PRP to achieve the desired final concentration. PAF-induced aggregation is typically observed in the nanomolar range.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.

-

-

Dose-Response Curve: To determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response), perform the assay with a range of PAF C-16 concentrations.

Experimental Workflow

The following diagram illustrates the general workflow for the PAF C-16 platelet aggregation assay.

Caption: Workflow for PAF C-16 Platelet Aggregation Assay.

Data Presentation

The results of a platelet aggregation assay are typically presented as aggregation curves and summarized in tables. The following tables provide examples of how to structure quantitative data from these experiments.

Table 1: Dose-Dependent Platelet Aggregation Induced by PAF C-16

| PAF C-16 Concentration (nM) | Maximum Aggregation (%) |

| 1 | 15 ± 3 |

| 10 | 48 ± 5 |

| 50 | 85 ± 7 |

| 100 | 92 ± 4 |

| 500 | 95 ± 3 |

| Note: These are representative data and will vary based on experimental conditions and blood donors. |

Table 2: EC₅₀ and IC₅₀ Values in Platelet Aggregation Assays

| Parameter | Agonist/Inhibitor | Value (nM) | Description |

| EC₅₀ | PAF C-16 | ~10-50 | The concentration of PAF C-16 that induces 50% of the maximal aggregation response. |

| IC₅₀ | PAF Antagonist X | Variable | The concentration of an inhibitor that blocks 50% of the aggregation induced by a fixed concentration of PAF C-16. |

| Note: The EC₅₀ for PAF C-16 can vary. Published studies indicate that PAF induces dose-dependent aggregation in the range of 50 nM to 14 µM, with a threshold of about 100 nM in some experimental setups. |

Conclusion

References

Measuring Hypotension Induced by Pyrrolidino PAF C-16 in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for inducing and measuring hypotension in rats using Pyrrolidino PAF C-16, a potent analog of the endogenous phospholipid, Platelet-Activating Factor (PAF). The protocols outlined below are intended to assist researchers in pharmacology, physiology, and drug development in establishing a reproducible model of PAF-induced hypotension.

Introduction

Platelet-Activating Factor (PAF) is a powerful lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular regulation.[1] Its administration is known to cause a profound and dose-dependent hypotensive effect in various animal species, including rats.[2] this compound is a synthetic analog of PAF, designed to have similar biological activity. Understanding the mechanisms and characteristics of PAF-induced hypotension is crucial for the development of novel therapeutics targeting the PAF receptor for conditions such as septic shock and anaphylaxis.[1]

This document provides detailed protocols for the invasive measurement of blood pressure in anesthetized rats and for the administration of this compound to induce a controlled hypotensive response.

Data Presentation

The following table summarizes the expected dose-dependent hypotensive effects of C16-PAF, a closely related compound to this compound, when administered as an intrarenal bolus in anesthetized rats. This data can serve as a starting point for dose-range finding studies with intravenous this compound. A pilot study is recommended to establish the precise dose-response curve for intravenous administration of this compound.

| Compound | Administration Route | Dose Range (ng/kg) | Mean Arterial Pressure Decrease (mmHg) | Onset of Action | Duration of Action |

| C16-PAF | Intrarenal Bolus | 0.5 - 25 | 2 - 64[3] | Rapid (within seconds)[4] | Dose-dependent, transient |

Experimental Protocols

Animal Model and Preparation

-

Animal Species: Adult male Wistar or Sprague-Dawley rats (250-350 g) are commonly used for cardiovascular studies.

-

Anesthesia: Anesthetize the rat with an appropriate agent. Urethane (1.2 g/kg, intraperitoneal) or sodium pentobarbital (50 mg/kg, intraperitoneal) are suitable choices for maintaining stable anesthesia during blood pressure measurements. The depth of anesthesia should be monitored regularly by checking for the absence of pedal and corneal reflexes.

-

Surgical Preparation:

-

Place the anesthetized rat on a heating pad to maintain its body temperature at 37°C.

-

Shave the ventral neck area and the inguinal region of one of the hind limbs.

-

Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

-

Perform a tracheostomy to ensure a clear airway, although this is not always necessary for short-term experiments.

-

Isolate the common carotid artery and the external jugular vein.

-

Invasive Blood Pressure Measurement

Invasive blood pressure monitoring is the gold standard for accurately measuring rapid changes in arterial pressure.

-

Carotid Artery Cannulation:

-

Carefully dissect the left common carotid artery from the surrounding tissue.

-

Place two loose ligatures around the artery.

-

Tie the cranial ligature tightly to occlude blood flow.

-

Apply a micro-hemostatic clip to the caudal part of the artery.

-

Make a small incision in the arterial wall between the ligature and the clip.

-

Insert a heparinized saline-filled polyethylene catheter (PE-50) into the artery towards the aorta.

-

Secure the catheter in place with the caudal ligature.

-

Remove the hemostatic clip and check for blood flow into the catheter.

-

Connect the catheter to a pressure transducer linked to a data acquisition system.

-

Allow the blood pressure reading to stabilize before starting the experiment.

-

-

Femoral Vein Cannulation (for drug administration):

-

Make an incision in the inguinal region to expose the femoral vein.

-

Isolate the femoral vein and place two loose ligatures around it.

-

Tie the distal ligature.

-

Make a small incision in the vein and insert a heparinized saline-filled PE-50 catheter.

-

Secure the catheter with the proximal ligature.

-

The catheter is now ready for the administration of this compound.

-

Induction of Hypotension with this compound

Note: The following protocol is adapted from studies using the closely related compound C16-PAF due to the lack of a specific published intravenous protocol for this compound. A preliminary dose-finding study is essential.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline containing 0.25% bovine serum albumin). Prepare fresh serial dilutions on the day of the experiment.

-

Administration:

-

Record a stable baseline blood pressure for at least 20 minutes.

-

Administer this compound as an intravenous (IV) bolus through the cannulated femoral vein.

-

Start with a low dose (e.g., 0.5 ng/kg) and progressively increase the dose to establish a dose-response relationship.

-

Allow the blood pressure to return to baseline between each dose administration.

-

Flush the catheter with a small volume of heparinized saline after each injection to ensure the full dose is delivered.

-

-

Data Acquisition: Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) throughout the experiment.

Signaling Pathway and Experimental Workflow

PAF Receptor Signaling Pathway Leading to Hypotension

This compound, like PAF, exerts its hypotensive effects by activating the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular events primarily in endothelial cells and vascular smooth muscle cells, leading to vasodilation and a subsequent drop in blood pressure.

Caption: PAF Receptor Signaling Pathway in Vasodilation.

Experimental Workflow for Measuring this compound Induced Hypotension

The following diagram illustrates the key steps in the experimental procedure.

Caption: Experimental Workflow for Hypotension Measurement.

References

- 1. Investigation of the involvement of platelet-activating factor in the control of hypertension by aerobic training. A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of PAF on rat lung vascular permeability: role of platelets and polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of platelet activating factor (PAF) on blood flow distribution in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing Pyrrolidino PAF C-16 as a Positive Control in Platelet-Activating Factor (PAF) Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR). Activation of PAFR triggers a cascade of intracellular signaling events, leading to a variety of physiological and pathological responses, including platelet aggregation, inflammation, and hypotension. Pyrrolidino PAF C-16 is a synthetic and highly potent analog of the endogenous PAF C-16. Its enhanced stability and potency make it an excellent positive control for in vitro and in vivo studies investigating PAF receptor signaling and function. These application notes provide detailed protocols for using this compound as a positive control in key PAF receptor assays.

Product Information

-

Name: this compound

-

Chemical Name: 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl-N-methyl-pyrrolidinium ethanol

-

Molecular Formula: C₂₈H₅₆NO₇P

-

Molecular Weight: 549.7 g/mol

-

CAS Number: 91021-63-5

-

Appearance: Lyophilized powder

-

Solubility: Soluble in PBS (pH 7.2) at concentrations up to 25 mg/mL.

-

Storage: Store at -20°C for long-term stability.

Rationale for Use as a Positive Control

This compound is a potent mediator of PAF-like activities, including hypotension and platelet aggregation.[1] It is reported to be approximately 3-10 times more potent than the natural PAF C-16 in its hypotensive activity.[2] This enhanced potency ensures a robust and reproducible response in various assays, making it an ideal positive control to validate experimental systems and normalize data.

Data Presentation

| Compound | Target | Assay Type | Potency Comparison with PAF C-16 | Reference |

| This compound | PAF Receptor | Hypotension (in vivo) | ~ 3-10 times more potent | [2] |

| This compound | PAF Receptor | Platelet Aggregation | More potent (qualitative) | [1] |

| PAF C-16 | PAF Receptor | Platelet Aggregation | Baseline | N/A |

| PAF C-16 | PAF Receptor | Calcium Mobilization | Baseline | N/A |

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

The PAF receptor is a Gq/G₁₁-coupled receptor. Upon ligand binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

Caption: PAF Receptor Signaling Pathway.